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Compound of Interest

Compound Name: Reactive Orange 5

CAS No.: 70210-21-8

Cat. No.: B1582776

Get Quote

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Reactive Orange 5

Introduction
C.I. Reactive Orange 5 is a significant member of the monochlorotriazine (MCT) class of

reactive azo dyes. Valued for its brilliant orange-red hue and excellent wash fastness, it finds

extensive application in the dyeing and printing of cellulosic fibers such as cotton and viscose.

The dye's performance hinges on the covalent bond formed between the reactive triazine ring

and the hydroxyl groups of the cellulose fibers, a hallmark of reactive dyes that ensures

superior durability compared to dyes relying on weaker intermolecular forces.[1]

This technical guide provides a comprehensive overview of the synthesis and manufacturing

process of C.I. Reactive Orange 5. It is intended for an audience of researchers, scientists,

and professionals in the fields of dye chemistry and textile manufacturing. The guide delves

into the detailed synthetic pathway, the underlying chemical principles of each reaction step,

and the critical process parameters that govern the yield and purity of the final product.

Furthermore, it covers the essential aspects of purification, analytical characterization, and the

mechanism of action of the reactive group.
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Chemical Profile of C.I. Reactive Orange 5
Property Value

C.I. Name Reactive Orange 5

C.I. Number 18279

CAS Number 70210-21-8, 12237-97-7

Molecular Formula C₂₆H₁₇Cl₇N₃Na₃O₁₀S₃ (representative)

Molecular Weight 788.07 g/mol (representative)

Chemical Class Monoazo

Reactive Group Monochlorotriazine (MCT)

Synthetic Pathway Overview
The synthesis of C.I. Reactive Orange 5 is a multi-step process that involves a carefully

orchestrated sequence of condensation and azo coupling reactions. The general strategy is to

first build a complex intermediate by sequentially reacting a di-functional amine and a hydroxy-

amino naphthalene derivative with cyanuric chloride. This intermediate is then coupled with a

diazotized aromatic amine to form the final chromophore.

The primary raw materials for this synthesis are:

2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride): The backbone of the reactive group.

3-Aminobenzenesulfonic Acid (Metanilic Acid): The first amine to be condensed with cyanuric

chloride.

4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic Acid: The second component to be

condensed, which will also serve as the coupling component.

2-Aminobenzenesulfonic Acid (Orthanilic Acid): The aromatic amine that is diazotized to form

the electrophile for the azo coupling reaction.

The overall synthesis can be visualized as a convergent process, where different molecular

fragments are prepared and then combined to yield the final complex dye molecule.
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Caption: General Synthetic Workflow for C.I. Reactive Orange 5.

Detailed Manufacturing Process
The industrial production of C.I. Reactive Orange 5 is a batch process carried out in aqueous

media. Precise control over temperature and pH at each stage is paramount to ensure high

yields and minimize the formation of by-products.

Part 1: Synthesis of the Coupling Component
This part involves the sequential condensation of two different aromatic amines onto the

cyanuric chloride ring. The differential reactivity of the chlorine atoms on the triazine ring at

different temperatures allows for a stepwise and controlled synthesis.

Step 1: First Condensation
The first step is the reaction of cyanuric chloride with 3-aminobenzenesulfonic acid (metanilic

acid). This reaction is a nucleophilic aromatic substitution where the amino group of the

metanilic acid displaces one of the chlorine atoms on the triazine ring.

Protocol:

A dispersion of cyanuric chloride (1.0 mole) is prepared in ice-water (approx. 1000 mL).
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A solution of 3-aminobenzenesulfonic acid (1.0 mole), neutralized to a pH of 6.5-7.0 with

sodium carbonate, is slowly added to the cyanuric chloride dispersion.

The temperature of the reaction mixture is strictly maintained between 0-5 °C.

The pH is maintained at 6.0-7.0 by the controlled addition of a 10% (w/v) sodium carbonate

solution.

The reaction is monitored by thin-layer chromatography (TLC) and is typically complete

within 2-4 hours.

Causality and Control: The low temperature (0-5 °C) is crucial to ensure that only one chlorine

atom of the highly reactive cyanuric chloride is substituted. At higher temperatures, di- and tri-

substitution would occur, leading to a mixture of unwanted products. The pH is maintained in

the neutral range to ensure that the amino group of the metanilic acid is sufficiently nucleophilic

to attack the triazine ring, while minimizing hydrolysis of the cyanuric chloride.

Step 2: Second Condensation
The product from the first condensation is then reacted with 4-hydroxy-7-

(methylamino)naphthalene-2-sulfonic acid. The amino group of this naphthalene derivative

displaces a second chlorine atom from the triazine ring.

Protocol:

To the reaction mixture from Step 1, a neutralized solution of 4-hydroxy-7-

(methylamino)naphthalene-2-sulfonic acid (1.0 mole) is added.

The temperature of the reaction mixture is gradually raised to 20-50 °C.

The pH is maintained at 6.0-7.0 with the addition of a 10% (w/v) sodium carbonate solution.

The reaction is stirred at this temperature for 4-6 hours, or until TLC indicates the completion

of the reaction.

Causality and Control: The increased temperature is necessary to displace the second chlorine

atom, which is less reactive than the first due to the electron-donating effect of the first

substituent. This temperature is still low enough to prevent the substitution of the third, much
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less reactive, chlorine atom. The resulting product of this step is the key intermediate that will

act as the coupling component in the final azo coupling reaction.

Part 2: Azo Dye Formation
This part involves the preparation of the diazonium salt and its subsequent reaction with the

coupling component synthesized in Part 1.

Step 3: Diazotization of 2-Aminobenzenesulfonic Acid
Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This

is achieved by reacting the amine with nitrous acid, which is generated in situ from sodium

nitrite and a strong mineral acid.

Protocol:

A suspension of 2-aminobenzenesulfonic acid (1.0 mole) is prepared in water and

hydrochloric acid (2.5 moles).

The mixture is cooled to 0-5 °C in an ice bath.

A solution of sodium nitrite (1.05 moles) in water is added dropwise to the cold amine

suspension over a period of 30-60 minutes, ensuring the temperature does not rise above 5

°C.

The reaction mixture is stirred for an additional 30 minutes after the addition is complete.

The completion of diazotization is confirmed by a positive test with starch-iodide paper

(which turns blue in the presence of excess nitrous acid). Any excess nitrous acid is then

quenched by the addition of a small amount of sulfamic acid.

Causality and Control: The low temperature is critical as diazonium salts are unstable and can

decompose at higher temperatures. The use of excess acid ensures the complete formation of

nitrous acid and prevents the diazonium salt from coupling with the unreacted amine.

Step 4: Azo Coupling
The final step in the formation of the chromophore is the azo coupling reaction, an electrophilic

aromatic substitution where the diazonium salt acts as the electrophile and the electron-rich
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naphthalene ring of the coupling component (from Step 2) acts as the nucleophile.

Protocol:

The solution of the coupling component from Step 2 is cooled to 10-15 °C.

The freshly prepared diazonium salt solution from Step 3 is slowly added to the coupling

component solution over 2-3 hours.

The pH of the reaction mixture is maintained between 7.5 and 8.5 by the controlled addition

of a 20% (w/v) sodium hydroxide or sodium carbonate solution.

The temperature is maintained at 10-15 °C throughout the addition.

After the addition is complete, the mixture is stirred for an additional 2-4 hours to ensure the

reaction goes to completion.

Causality and Control: The coupling reaction is performed under mildly alkaline conditions to

activate the coupling component. The hydroxyl group on the naphthalene ring is deprotonated

to a phenoxide ion, which is a much stronger activating group and directs the electrophilic

attack of the diazonium ion to the ortho position. Maintaining the temperature below 15 °C is

important to prevent the decomposition of the diazonium salt and to control the reaction rate.
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Caption: Detailed Step-by-Step Synthesis of C.I. Reactive Orange 5.
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Purification and Isolation
The crude dye solution from the final coupling step contains the desired product, as well as

inorganic salts and potentially some by-products. The most common method for isolating

reactive dyes on an industrial scale is "salting out."

Protocol:

Sodium chloride is gradually added to the final reaction mixture with stirring.

The addition of the electrolyte reduces the solubility of the large, anionic dye molecule,

causing it to precipitate out of the aqueous solution.

The precipitated dye is then collected by filtration.

The filter cake is washed with a brine solution to remove most of the remaining inorganic

impurities.

The purified dye is then dried in an oven at a controlled temperature (typically 60-80 °C) to

yield the final product as a powder.

For laboratory-scale purification where higher purity is required, recrystallization from a suitable

solvent mixture (e.g., water-ethanol) can be employed.[2][3]

Analytical Characterization
To ensure the quality and consistency of the final product, a suite of analytical techniques is

employed to verify the structure, purity, and concentration of the dye.

High-Performance Liquid Chromatography (HPLC): This is the primary technique for

assessing the purity of the dye and quantifying any impurities. A reverse-phase C18 column

with a gradient elution system of water (containing an ion-pairing agent or buffer) and

acetonitrile or methanol is typically used. A diode-array detector (DAD) allows for the

acquisition of UV-Vis spectra of the separated components, aiding in their identification.[4][5]

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry provides

definitive identification of the main product and any by-products by determining their

molecular weights and fragmentation patterns.[6][7]
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UV-Vis Spectroscopy: An aqueous solution of the dye exhibits a characteristic absorption

maximum (λmax) in the visible region, which is responsible for its color. This technique is

used for quantitative determination of the dye concentration and for color matching.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to confirm the

presence of key functional groups in the dye molecule, such as the triazine ring, sulfonic acid

groups (-SO₃H), the azo bond (-N=N-), and hydroxyl (-OH) groups.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be

used for the complete structural elucidation of the dye molecule, although the complexity and

low solubility of some dyes can make this challenging.

The Monochlorotriazine Reactive Group:
Mechanism of Action
The key to the high performance of Reactive Orange 5 lies in its monochlorotriazine (MCT)

reactive group. This heterocyclic ring contains one remaining reactive chlorine atom. Under

alkaline conditions, this group reacts with the nucleophilic hydroxyl groups of cellulosic fibers to

form a stable covalent ether bond.

The fixation process on the fiber occurs in two main stages:

Exhaustion: In the initial phase of dyeing, the dye is adsorbed onto the fiber surface from the

dyebath, driven by van der Waals forces and hydrogen bonding. The addition of an

electrolyte like sodium chloride or sodium sulfate enhances this process by reducing the

negative charge on the fiber surface, thereby lowering the electrostatic repulsion between

the anionic dye and the fiber.[11]

Fixation: In the second stage, an alkali such as sodium carbonate is added to the dyebath.

This raises the pH and catalyzes the fixation reaction. The alkali serves to deprotonate the

hydroxyl groups of the cellulose to form highly nucleophilic cellulosate anions (Cell-O⁻).

These anions then attack the carbon atom of the triazine ring, displacing the chlorine atom in

a nucleophilic aromatic substitution reaction.[12][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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